Ceretec (TN)

Description

Chemical Identity and Nomenclature

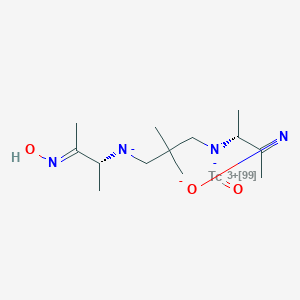

The chemical identity of Technetium-99m Exametazime involves multiple nomenclature systems reflecting its complex molecular structure and historical development. The complete radiopharmaceutical complex possesses the molecular formula C₁₃H₂₅N₄O₃Tc, while the organic ligand exametazime alone has the formula C₁₃H₂₈N₄O₂. The International Union of Pure and Applied Chemistry designation for the complex is [2,2-dimethyl-3-[(2R,3E)-3-oxidoiminobutan-2-yl]azanidylpropyl]-[(2R,3E)-3-hydroxyiminobutan-2-yl]azanide;oxo(⁹⁹Tc)technetium-99(3+).

The systematic chemical name for the exametazime ligand is (RR,SS)-4.8-diaza-3,6,6,9-tetramethylundecane-2,10-dione bisoxime. Alternative nomenclature includes the descriptive name 3,3'-((2,2-dimethyl-1,3-propanediyl)diimino)bis(2-butanone) dioximato. Prior to the establishment of the United States Adopted Name, exametazime was widely known as hexamethylpropylene amine oxime, commonly abbreviated in scientific literature but formally designated by its complete chemical designation.

The compound exhibits stereochemical complexity with defined stereocenters and geometric isomerism. The exametazime ligand exists in racemic form, incorporating both d and l enantiomers while excluding the meso stereoisomer. This stereochemical composition significantly influences the compound's biological behavior and radiochemical properties.

| Chemical Designation | Formula | Molecular Weight |

|---|---|---|

| Exametazime ligand | C₁₃H₂₈N₄O₂ | 272.387 g/mol |

| Technetium-99m complex | C₁₃H₂₅N₄O₃Tc | 384.27 g/mol |

Historical Development and Discovery

The development of Technetium-99m Exametazime emerged from systematic research into brain perfusion imaging agents during the advancement of single-photon emission computed tomography technology. The synthesis of the exametazime ligand was first described by Novotnik, establishing the foundational chemical methodology for producing this hexamethylpropylene amine oxime compound. The original synthetic approach involved a two-step process utilizing condensation of propanediamine with keto-oxime followed by reduction of the resulting bisimine compound.

Early research investigations focused on developing radiopharmaceuticals capable of crossing the blood-brain barrier while demonstrating selective retention in cerebral tissue. The chemical instability of the compound, initially considered a limitation, was subsequently recognized as a fundamental mechanism enabling its diagnostic utility. Historical studies demonstrated that the compound's conversion from lipophilic to hydrophilic forms occurred at approximately twelve percent per hour, establishing the temporal parameters for clinical applications.

The nomenclature evolution reflects the compound's research trajectory, transitioning from the descriptive hexamethylpropylene amine oxime designation to the formal exametazime nomenclature following United States Adopted Name publication. This nomenclature standardization facilitated consistent scientific communication and regulatory documentation across international research communities.

Research developments identified the significance of stereochemical purity, particularly the need to exclude meso-diastereomer forms that demonstrated inferior radiochemical properties. Advanced synthetic methodologies were subsequently developed to achieve high-purity d,l-exametazime preparations through selective crystallization techniques using tartrate salt formation.

Significance in Radiopharmaceutical Research

Technetium-99m Exametazime represents a paradigm advancement in radiopharmaceutical research, introducing novel mechanisms for tissue-specific radiotracer retention. The compound's significance stems from its unique dual functionality as both a cerebral blood flow imaging agent and a cellular labeling compound for infection detection. This versatility established new methodological approaches in nuclear medicine diagnostics, expanding the scope of single-photon emission computed tomography applications.

The radiopharmaceutical's development addressed critical limitations in existing brain imaging technologies, providing a technetium-99m based alternative to more complex radioisotope systems. Research investigations demonstrated that Technetium-99m Exametazime could effectively penetrate the blood-brain barrier and undergo intracellular conversion to non-diffusible hydrophilic species. This mechanism enabled quantitative assessment of regional cerebral perfusion patterns with superior imaging characteristics compared to previous radiopharmaceutical agents.

Scientific research has established Technetium-99m Exametazime as a biomarker of tissue oxidoreductive state, expanding its applications beyond cerebral perfusion imaging. The compound's cellular uptake and retention correlate with intracellular glutathione content and mitochondrial function, providing insights into cellular metabolic status. These properties have enabled research applications in acute lung injury studies and inflammatory condition assessments.

The radiopharmaceutical's contribution to leukocyte labeling methodology revolutionized infection imaging protocols. Research demonstrated successful labeling of white blood cells with radiochemical yields exceeding fifty percent, enabling specific localization of inflammatory processes. The labeled leukocyte preparations maintain cellular viability exceeding ninety-seven percent, ensuring physiological behavior of the labeled cells.

Structure-Function Relationship Overview

The structure-function relationship of Technetium-99m Exametazime demonstrates sophisticated molecular design principles enabling selective tissue uptake and retention. The exametazime ligand incorporates symmetric oxime functional groups that coordinate with technetium-99m through nitrogen donor atoms, forming a stable five-coordinate complex. The resulting coordination geometry positions the technetium center in a specific electronic environment that modulates the compound's lipophilic characteristics.

The molecular architecture includes a central propanediamine framework with methyl substituents that influence the compound's pharmacokinetic properties. The 2,2-dimethylpropanediyl bridge provides structural rigidity while the terminal oxime groups enable metal coordination and influence the compound's redox behavior. This structural arrangement creates a balanced lipophilicity that permits blood-brain barrier penetration while maintaining sufficient stability for radiopharmaceutical preparation.

The stereochemical configuration significantly impacts the compound's biological behavior, with the racemic d,l mixture demonstrating optimal imaging characteristics. Research indicates that individual enantiomers may exhibit different behaviors in biological systems, though the racemic mixture provides the most favorable overall performance. The exclusion of meso-diastereomer forms ensures consistent radiochemical properties and reproducible imaging results.

The compound's conversion mechanism involves intracellular reduction processes that transform the lipophilic complex into hydrophilic species incapable of crossing cellular membranes. This conversion occurs through interaction with cellular reducing agents, particularly glutathione systems, establishing the compound's retention within cells proportional to their metabolic activity. The conversion rate demonstrates tissue-specific variations, with brain tissue showing rapid conversion that enables selective cerebral uptake patterns.

| Structural Feature | Functional Significance |

|---|---|

| Oxime coordination sites | Technetium-99m binding and complex stability |

| Dimethylpropyl bridge | Molecular rigidity and lipophilic balance |

| Racemic stereochemistry | Optimal blood-brain barrier penetration |

| Coordinate geometry | Cellular uptake and retention mechanisms |

Properties

Molecular Formula |

C13H25N4O3Tc |

|---|---|

Molecular Weight |

384.27 g/mol |

IUPAC Name |

[2,2-dimethyl-3-[(2R,3E)-3-oxidoiminobutan-2-yl]azanidylpropyl]-[(2R,3E)-3-hydroxyiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+) |

InChI |

InChI=1S/C13H26N4O2.O.Tc/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19;;/h9-10,18-19H,7-8H2,1-6H3;;/q-2;;+3/p-1/b16-11+,17-12+;;/t9-,10-;;/m1../s1/i;;1+1 |

InChI Key |

ZLRVWFDVJWKAIL-LXMACRGBSA-M |

Isomeric SMILES |

C[C@H](/C(=N/O)/C)[N-]CC(C)(C)C[N-][C@H](C)/C(=N/[O-])/C.O=[99Tc+3] |

Canonical SMILES |

CC(C(=NO)C)[N-]CC(C)(C)C[N-]C(C)C(=N[O-])C.O=[Tc+3] |

Synonyms |

99m-Tc-HMPAO 99mTc-HMPAO Ceretec Tc 99m Exametazime Tc 99m Hexamethylpropyleneamine Oxime Tc-99m HMPAO Tc-99m-Exametazime Tc-99m-Hexamethylpropyleneamine Oxime Technetium Tc 99m Exametazime Technetium Tc 99m Hexamethylpropylene amine Oxime Technetium Tc 99m Hexamethylpropylene-amine Oxime Technetium Tc 99m Hexamethylpropyleneamine Oxime |

Origin of Product |

United States |

Scientific Research Applications

Key Applications

-

Cerebral Blood Flow Imaging

- Mechanism : Ceretec is primarily used for single photon emission computed tomography (SPECT) imaging to evaluate cerebral blood flow. The exametazime compound allows the tracer to cross the blood-brain barrier, making it effective for detecting conditions such as stroke or dementia.

- Clinical Studies : In a study comparing different imaging modalities, 99mTc-labeled hexamethylpropylene amine oxime (HMPAO) demonstrated a sensitivity of 95% and specificity of 91.7% in identifying infected versus uninfected sites in bone infections .

-

Infection Detection

- Mechanism : The labeling of white blood cells with Ceretec enhances the visualization of inflammatory processes and infections. This application is particularly useful in cases where conventional imaging may fail.

- Case Study : A clinical trial involving 88 patients suspected of intra-abdominal infection showed that 99mTc-labeled leukocytes had a sensitivity range of 95-100% and specificity between 62-85%, demonstrating its efficacy in diagnosing infections .

-

Oncology Applications

- Sentinel Node Identification : Ceretec can be used to identify sentinel lymph nodes in cancer patients, aiding in the staging and management of cancers such as breast cancer and melanoma.

- Immunoscintigraphy : When combined with monoclonal antibodies, 99mTc can help localize tumors by binding specifically to cancer cells, allowing for better detection of malignancies .

-

Cardiac Imaging

- Mechanism : Although primarily associated with brain imaging, technetium-99m compounds are also utilized in cardiac perfusion studies. For instance, 99mTc-sestamibi is employed to assess myocardial perfusion.

- Clinical Relevance : These studies are crucial for evaluating coronary artery disease and other cardiac conditions.

Data Table: Comparison of Imaging Modalities

Case Studies

-

Study on Bone Infections :

A comparative study evaluated the effectiveness of various imaging techniques including plain X-ray, triple-phase bone scans, and 99mTc-labeled leukocytes. The results indicated that the latter provided superior sensitivity and specificity for diagnosing bone infections compared to traditional methods . -

Cerebral Perfusion Imaging :

A clinical trial involving patients with suspected dementia utilized SPECT imaging with Ceretec, revealing significant differences in brain perfusion patterns that correlated with clinical diagnoses. These findings underscore the importance of accurate imaging in managing neurodegenerative diseases .

Preparation Methods

Sterile Preparation Guidelines

The reconstitution must be performed under strict aseptic conditions using shielded vials to minimize radiation exposure. Key steps include:

-

Sanitization : Swab the vial septum with isopropyl alcohol before puncturing.

-

Eluate Addition : Inject 5 mL of fresh generator eluate (≤2 hours old for leukocyte labeling; ≤24 hours old for cerebral imaging) into the Ceretec vial. The recommended activity ranges from 1.11 GBq (30 mCi) for unstabilized formulations to 7.4–8.0 GBq (200–215 mCi) for stabilized preparations.

-

Mixing : Gently invert the shielded vial for 10 seconds to dissolve the lyophilized powder.

-

Stabilizer Addition : For extended stability, immediately add 2 mL of methylene blue stabilizer (prepared by mixing 0.5 mL methylene blue 1% with 4.5 mL phosphate buffer).

Table 1: Reconstitution Parameters

| Parameter | Unstabilized Ceretec | Stabilized Ceretec |

|---|---|---|

| Maximum Activity | 1.11 GBq (30 mCi) | 8.0 GBq (215 mCi) |

| Stabilizer Volume | Not applicable | 2 mL methylene blue |

| Shelf Life Post-Reconstitution | 30 minutes | 4–6 hours |

Radiochemical Purity (RCP) Assessment

RCP must exceed 80% to ensure diagnostic accuracy. Three chromatographic systems are employed to quantify impurities:

-

Saline Chromatography : Whatman No. 1 paper with 0.9% NaCl mobile phase.

-

Methyl Ethyl Ketone (MEK) Chromatography :

-

Whatman No. 1 Paper with Acetone :

Table 2: Acceptable RCP Limits

| Impurity Type | Maximum Allowable % |

|---|---|

| Lipophilic Complex | ≥80% |

| Pertechnetate | ≤10% |

| Reduced-Hydrolyzed Tc | ≤10% |

Stabilized Formulation for Leukocyte Labeling

The addition of methylene blue stabilizer enables multidose usage and prolongs the shelf life of Tc99m exametazime. The protocol involves:

-

Double Dilution Technique :

-

Labeling Efficiency (LE) : Stabilized formulations achieve LE of 89.4% ± 2.8% compared to 70–78% for unstabilized kits.

Comparative Analysis of Preparation Methods

Table 3: Cerebral vs. Leukocyte Labeling Protocols

| Parameter | Cerebral Scintigraphy | Leukocyte Labeling |

|---|---|---|

| Recommended Activity | 555–1110 MBq (15–30 mCi) | 200 MBq |

| Eluate Age | ≤24 hours | ≤2 hours |

| Administration Route | Intravenous | In vitro labeling + IV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.